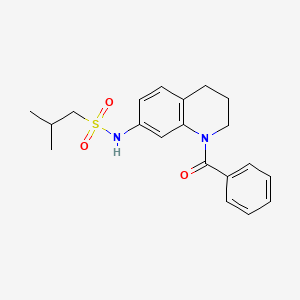

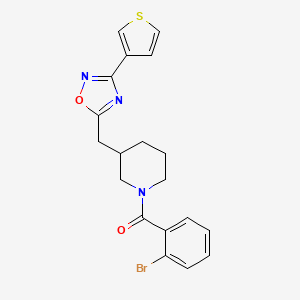

![molecular formula C17H15ClN2O3S2 B2448916 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895455-17-1](/img/structure/B2448916.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

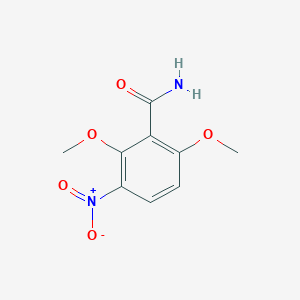

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The yield of the title compound was reported to be 58% .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data . For example, the 1H NMR (DMSO-d6, 500 MHz) data shows δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Physical And Chemical Properties Analysis

This compound is a solid substance . The compound’s molecular weight is 297.85 . The InChI Code is 1S/C14H20ClN3S/c1-4-18 (5-2)9-8-16-14-17-13-10 (3)11 (15)6-7-12 (13)19-14/h6-7H,4-5,8-9H2,1-3H3, (H,16,17) .Scientific Research Applications

Synthesis and Molecular Docking

Synthesis of Novel Derivatives : N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide serves as a precursor in the synthesis of a wide range of derivatives with potential biological activities. For example, the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives as antioxidant agents involved reactions with various 2-mercaptobenzothiazole and malononitrile, leading to thiobenzothiazolyl and amino-pyrrolidinone derivatives. These derivatives were evaluated for their antioxidant efficacy through molecular docking, highlighting the compound's role in producing molecules with potential health benefits (Hossan, 2020).

Molecular Docking Studies : The synthesized derivatives of this compound have been subjected to molecular docking studies to evaluate their biological activities. For instance, derivatives were docked against antioxidant enzyme receptors to assess their antioxidant activity, providing insights into their potential therapeutic applications (Hossan, 2020).

Biological Evaluation

Anticancer Activity : this compound derivatives have been evaluated for their anticancer activity. Research has focused on synthesizing derivatives and testing their efficacy against various cancer cell lines, demonstrating the compound's utility in developing potential anticancer agents. For instance, derivatives were tested against A549 human lung adenocarcinoma cells, showing promising selective cytotoxicity (Evren et al., 2019).

Antibacterial Activity : The antibacterial activity of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, synthesized from 2-aminobenzothiazole, has been explored. These studies aim to discover new antibacterial agents capable of combating various Gram-positive and Gram-negative bacterial strains, showcasing the potential of this compound in antibiotic development (Borad et al., 2015).

Future Directions

The future directions for this compound could involve further investigation into its antibacterial properties, especially in conjunction with cell-penetrating peptides . Additionally, the compound could be explored for other potential therapeutic applications based on its chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound exhibits inhibitory activity against COX enzymes . It has been found to show fair COX-2 inhibitory activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

By inhibiting COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-10-3-5-12(6-4-10)25(22,23)9-15(21)19-17-20-16-11(2)13(18)7-8-14(16)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUVJDRWBXBHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

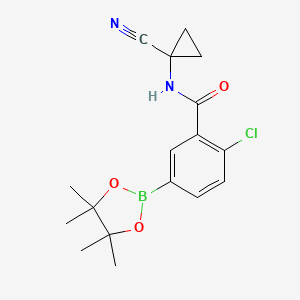

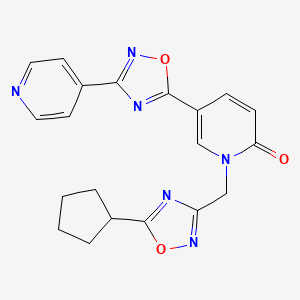

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)

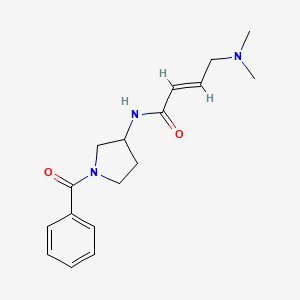

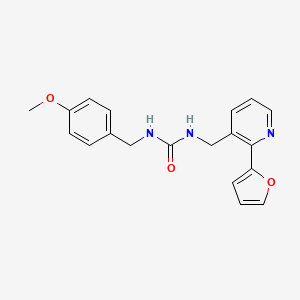

![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)

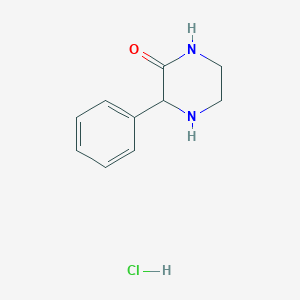

![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)

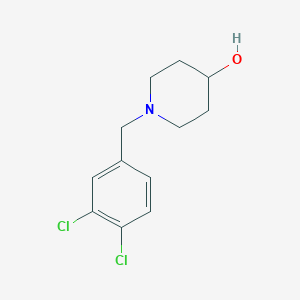

![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)

![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)